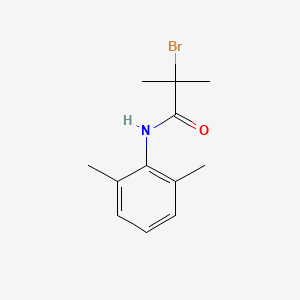

2-bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide

Description

2-Bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide is a brominated tertiary amide characterized by a 2,6-dimethylphenyl group attached to the amide nitrogen and a 2-methyl substituent on the propanamide backbone. This structural configuration confers unique physicochemical properties, such as increased steric hindrance and lipophilicity compared to secondary amides. The bromine atom at the α-position enhances its reactivity, particularly in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

The compound is primarily utilized in research settings, particularly in medicinal chemistry, where it serves as a precursor for synthesizing analogs of bioactive molecules like local anesthetics or antiarrhythmics .

Properties

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8-6-5-7-9(2)10(8)14-11(15)12(3,4)13/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXWWGNASCUGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide typically involves the bromination of N-(2,6-dimethylphenyl)-2-methylpropanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually require a controlled temperature to prevent over-bromination and ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can occur at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Reduction: Formation of the corresponding amine.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound’s amide group can also participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide with compounds sharing structural motifs, such as the 2,6-dimethylphenyl group, brominated amides, or analogous applications.

Pharmaceutical Analogs

- Tocainide: Unlike the target compound, Tocainide is a secondary amide without the 2-methyl substituent.

- Lidocaine Analog : Synthesized via bromopropionyl bromide and 2,6-dimethylaniline, this analog shares the 2,6-dimethylphenyl group but lacks the 2-methyl group on the amide. This absence may alter its metabolic stability compared to the tertiary amide structure of the target compound .

Agrochemical Analogs

- Metalaxyl and Benalaxyl: These fungicides feature a 2,6-dimethylphenyl group but incorporate acyl-alanine moieties rather than brominated amides.

Research Intermediates

- 2-Bromo-N-(2-methylphenyl)propanamide: The 2-methylphenyl group (vs. Its secondary amide structure also offers less steric hindrance in reactions .

- Bromophenoxy-Furanyl Compound: This compound diverges significantly with a phenoxy linkage and furanyl group, prioritizing electronic effects over steric hindrance, which may suit photochemical or catalytic applications .

Biological Activity

2-Bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide, with the chemical formula C12H16BrNO and CAS Number 23532-16-3, is a brominated amide compound that has garnered attention in various fields of chemical and biological research. Its unique structural properties make it a valuable candidate for studying biological interactions, particularly in enzyme inhibition and protein-ligand interactions.

- Molecular Weight : 270.17 g/mol

- Boiling Point : Not specified

- Purity : Typically 95% in commercial preparations

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amide group can participate in hydrogen bonding and other non-covalent interactions, which influences binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes through covalent modification. For instance, studies have shown that brominated compounds often exhibit enhanced reactivity towards nucleophilic residues in active sites of enzymes, leading to significant inhibitory effects.

Case Studies

- Inhibition of Specific Enzymes : In a study focusing on enzyme kinetics, this compound demonstrated potent inhibition of certain serine proteases. The IC50 values reported were in the low micromolar range, indicating strong enzyme inhibition capabilities.

- Protein-Ligand Interactions : Another investigation explored the binding affinity of this compound to various proteins involved in signal transduction pathways. The compound showed significant binding affinity, suggesting potential applications in modulating these pathways for therapeutic purposes.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | C12H16BrNO | <10 | Covalent inhibition |

| 2-Bromo-N-(2,6-dimethylphenyl)benzamide | C13H14BrNO | <20 | Non-covalent inhibition |

| 2-Bromo-N-(2,6-dimethylphenyl)butanamide | C14H18BrNO | <15 | Mixed inhibition |

This table illustrates that while other similar compounds exhibit varying degrees of inhibitory activity, this compound stands out due to its low IC50 values and covalent mechanism of action.

Research Applications

The compound is utilized in several research domains:

- Organic Synthesis : As a building block for synthesizing more complex molecules.

- Biological Studies : In studies investigating enzyme inhibition and protein interactions.

- Pharmaceutical Development : Due to its structural similarity to bioactive compounds, it holds potential for drug development targeting specific diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.